An In-Depth Technical Guide to 3-Chloro-1,6-naphthyridine: Structure, Properties, and Medicinal Chemistry Significance
An In-Depth Technical Guide to 3-Chloro-1,6-naphthyridine: Structure, Properties, and Medicinal Chemistry Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] This technical guide provides a comprehensive overview of 3-Chloro-1,6-naphthyridine, a specific, yet sparsely documented, member of this important class of compounds. Due to the limited availability of direct experimental data for this particular isomer, this guide synthesizes information from related 1,6-naphthyridine derivatives and general principles of heterocyclic chemistry to provide a robust resource for researchers. We will delve into its chemical structure, predicted physical properties, plausible synthetic routes, and expected reactivity. Furthermore, the guide will explore the broader significance of the 1,6-naphthyridine core in drug discovery, drawing on the known biological activities of its derivatives.[1][2] For comparative purposes, experimentally determined data for the isomeric 2-Chloro-1,6-naphthyridine is also presented.
Introduction to the 1,6-Naphthyridine Scaffold
Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine rings.[3] The arrangement of the two nitrogen atoms gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[3] The 1,6-naphthyridine framework has emerged as a particularly valuable scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4] The rigid, planar structure of the 1,6-naphthyridine core provides a well-defined three-dimensional arrangement for substituents, facilitating specific interactions with biological targets. The presence of two nitrogen atoms also offers opportunities for hydrogen bonding and other key intermolecular interactions.
Chemical Structure and Nomenclature
The chemical structure of 3-Chloro-1,6-naphthyridine is characterized by a 1,6-naphthyridine core with a chlorine atom substituted at the C3 position.
Chemical Structure:
IUPAC Name: 3-Chloro-1,6-naphthyridine
CAS Number: 56075-43-7 (Note: This CAS number is not widely cited in major chemical databases, indicating the compound's relative obscurity.)
Physical and Chemical Properties
| Property | 3-Chloro-1,6-naphthyridine (Predicted/Estimated) | 2-Chloro-1,6-naphthyridine (Experimental) |
| Molecular Formula | C₈H₅ClN₂ | C₈H₅ClN₂ |
| Molecular Weight | 164.59 g/mol | 164.59 g/mol [5] |
| Appearance | Likely a pale yellow to brown solid | Pale-yellow to Yellow-brown Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Predicted: ~300-320 °C | 298.9 ± 20.0 °C at 760 mmHg[5] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | Data not available, but likely soluble in polar organic solvents. |
| pKa | Data not available. The pKa of the related 1,5-Naphthyridine is 2.91.[6] | Data not available. |
| logP (calculated) | Predicted: ~1.5-2.0 | 1.22[5] |
Note: Predicted values are based on computational models and comparison with similar structures. Experimental verification is required.
Synthesis of 3-Chloro-1,6-naphthyridine: A Proposed Pathway
While a specific, validated synthesis for 3-Chloro-1,6-naphthyridine is not explicitly detailed in the literature, a plausible route can be proposed based on established methods for the functionalization of the 1,6-naphthyridine ring system. One common strategy involves the synthesis of a hydroxynaphthyridine intermediate, followed by chlorination.
A potential synthetic approach could start from a suitably substituted pyridine derivative, which is then cyclized to form the 1,6-naphthyridine core. Halogenation at the 3-position could then be achieved.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 3-Chloro-1,6-naphthyridine.
Step-by-Step Methodological Considerations:
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Synthesis of a 1,6-Naphthyridin-3-ol Intermediate: This could potentially be achieved through a multi-step sequence starting from a functionalized pyridine precursor. The specific choice of starting materials would be crucial for directing the cyclization to form the desired 1,6-naphthyridine skeleton with a hydroxyl group at the 3-position.
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Chlorination: The resulting 1,6-naphthyridin-3-ol would then be subjected to a chlorination reaction. A common and effective method for converting a hydroxyl group on a heterocyclic ring to a chloro group is treatment with phosphorus oxychloride (POCl₃).[7]
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Experimental Causality: The choice of POCl₃ is based on its established efficacy in converting heterocyclic alcohols to their corresponding chlorides. The reaction mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion. Careful control of the reaction temperature and stoichiometry is crucial to minimize the formation of over-chlorinated byproducts.[7]
-
Self-Validating System for Protocol:
-
Reaction Monitoring: Progress of the chlorination step should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to minimize the formation of impurities.
-
Purification: The crude product would require purification, likely via column chromatography on silica gel, to isolate the 3-Chloro-1,6-naphthyridine in high purity.
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Structural Verification: The final product must be rigorously characterized to confirm its identity. This would involve a suite of spectroscopic techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of atoms and the position of the chlorine substituent.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
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Reactivity and Potential for Further Functionalization
The chlorine atom at the 3-position of the 1,6-naphthyridine ring is expected to be reactive towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the bicyclic system activates the ring towards nucleophilic attack. This reactivity makes 3-Chloro-1,6-naphthyridine a potentially valuable intermediate for the synthesis of a library of 3-substituted 1,6-naphthyridine derivatives.
Potential Reactions:
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Amination: Reaction with various primary and secondary amines to introduce diverse amino functionalities.
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Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to form ether linkages.
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Thiolation: Reaction with thiols to introduce sulfur-containing moieties.
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Cross-Coupling Reactions: The chloro group could potentially participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form carbon-carbon or carbon-nitrogen bonds, further expanding the chemical space accessible from this scaffold.
Significance in Drug Discovery and Medicinal Chemistry
While there are no specific drugs based on the 3-Chloro-1,6-naphthyridine scaffold itself, the broader class of 1,6-naphthyridine derivatives has shown significant promise in various therapeutic areas.[1] The 1,6-naphthyridine core can act as a bioisostere for other bicyclic systems and provides a rigid framework for orienting pharmacophoric groups.
Examples of Biological Activities of 1,6-Naphthyridine Derivatives:
-
Anticancer Agents: Many 1,6-naphthyridine derivatives have been investigated as inhibitors of various protein kinases, which are key targets in cancer therapy.[2][8]
-
Antiviral Agents: Substituted 1,6-naphthyridines have been identified as a class of inhibitors against human cytomegalovirus (HCMV).[9]
-
Enzyme Inhibitors: 1,6-Naphthyridin-2(1H)-ones have been developed as novel inhibitors of cAMP PDE III, with potential applications as cardiotonic agents.[10]
The introduction of a chlorine atom at the 3-position can significantly influence the physicochemical and pharmacological properties of the molecule. The chloro group can modulate lipophilicity, metabolic stability, and binding interactions with the target protein.
Caption: Hypothetical interaction of a 3-chloro-1,6-naphthyridine derivative with a biological target.
Comparative Isomer: 2-Chloro-1,6-naphthyridine
In contrast to the limited data on the 3-chloro isomer, 2-Chloro-1,6-naphthyridine is a commercially available compound with more documented information.
Chemical Structure:
IUPAC Name: 2-Chloro-1,6-naphthyridine
CAS Number: 23616-33-3
Physical Properties:
-
Appearance: Pale-yellow to Yellow-brown Solid
-
Molecular Weight: 164.59 g/mol [5]
-
Boiling Point: 298.9 ± 20.0 °C at 760 mmHg[5]
-
Purity (typical): 95%
Safety Information:
-
Hazard Statements: H302 (Harmful if swallowed)
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
The availability of this isomer provides a valuable point of reference for researchers working with or aiming to synthesize 3-Chloro-1,6-naphthyridine.
Conclusion
3-Chloro-1,6-naphthyridine represents an intriguing yet underexplored molecule within the medicinally important 1,6-naphthyridine family. While direct experimental data remains scarce, this guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic pathway and discussion of its expected reactivity offer a solid foundation for researchers aiming to synthesize and utilize this compound. The potential of 3-Chloro-1,6-naphthyridine as a versatile intermediate for the creation of novel bioactive molecules is significant, and further investigation into its synthesis, properties, and biological activities is warranted. This guide serves as a valuable resource to stimulate and support such future research endeavors.
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